molecular formula C16H18N4O B2402420 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798485-35-4

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2402420
CAS No.: 1798485-35-4
M. Wt: 282.347
InChI Key: LIBRSROXEOJNHV-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Future Directions

The future directions in the research of “1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and improve ADME/Tox results for drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The phenyl and pyridine groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridine derivatives: Compounds containing pyridine rings, such as nicotinamide and pyridoxine.

    Phenylurea derivatives: Compounds with phenylurea structures, such as fenuron and diuron.

Uniqueness

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is unique due to its combination of the pyrrolidine, pyridine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-phenyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(18-13-6-2-1-3-7-13)19-14-9-11-20(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBRSROXEOJNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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